molecular formula C12H12N2O B1197278 1-(4-Amino-2-methylquinolin-3-yl)ethanone CAS No. 71993-15-2

1-(4-Amino-2-methylquinolin-3-yl)ethanone

Cat. No.: B1197278
CAS No.: 71993-15-2
M. Wt: 200.24 g/mol
InChI Key: YFGFFNPPTDOYLI-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methylquinolin-3-yl)ethanone is an organic compound with the molecular formula C12H12N2O. This compound is a derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Scientific Research Applications

1-(4-Amino-2-methylquinolin-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of dyes, catalysts, and materials.

Preparation Methods

The synthesis of 1-(4-Amino-2-methylquinolin-3-yl)ethanone typically involves the following steps:

Chemical Reactions Analysis

1-(4-Amino-2-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-methylquinolin-3-yl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(4-Amino-2-methylquinolin-3-yl)ethanone can be compared with other quinoline derivatives:

Properties

IUPAC Name

1-(4-amino-2-methylquinolin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGFFNPPTDOYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350051
Record name 1-(4-amino-2-methylquinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71993-15-2
Record name 1-(4-amino-2-methylquinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(4-Amino-2-methylquinolin-3-yl)ethanone was prepared analogously to Intermediate 2a, Example 6, by tin tetrachloride-promoted reaction of 2-aminobenzonitrile and acetyl acetone in a manner known from the literature (Tetrahedron 51:12277 (1995)).
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Synthesis routes and methods II

Procedure details

1-(4-Amino-2-methylquinolin-3-yl)ethanone was prepared by a known process, starting from 2-(1-methyl-3-oxobut-1-enylamino)benzonitrile, by cyclization with CuCl and K2CO3 (J. Med. Chem., 31:1278 (1988)) or by a NaOMe-promoted process (Eur. Pat. Appl., C07D 215/42); yielding a yellow solid; MS(Cl): M++H=201.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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